N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16(26-18-10-3-2-4-11-18)22(25)23-15-14-21(24)20-13-7-9-17-8-5-6-12-19(17)20/h2-13,16,21,24H,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFNMXVEJOXENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and propyl groups. This is followed by the coupling of the resulting intermediate with 2-phenoxypropanamide under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens, acids, or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide ()
- Structural Differences: The naphthalene group is linked via an ether (oxy) bond at position 2-hydroxypropyl, compared to the direct 3-hydroxypropyl attachment in the target compound. The acetamide group (N-isopropyl) replaces the phenoxypropanamide moiety.
- Implications: The ether linkage in this analog may enhance hydrolytic stability compared to the hydroxypropyl group in the target compound, which could be more susceptible to oxidation or enzymatic degradation.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()
- Structural Differences: A thiophene ring replaces the phenoxy group, and the hydroxypropyl chain is substituted with a methylamine. The absence of an amide group distinguishes it from the target compound.
- Implications :
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide ()
- Structural Differences: A cycloheptylpropyl chain and indole group replace the naphthalene and phenoxy groups. The butylamino substituent modifies the amide’s electronic profile.
- Implications: The indole moiety may enhance interactions with hydrophobic pockets in proteins, while the cycloheptyl group increases steric bulk compared to the naphthalene system. The butylamino group could improve membrane permeability relative to the hydroxypropyl-phenoxy combination .
Hydroxamic Acid Derivatives ()
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-phenyl-2-furohydroxamic acid (11) share amide-like linkages but differ in key aspects:
- Hydroxamic Acid vs. Propanamide : The hydroxamic acid group (-CONHOH) introduces chelating properties, enabling metal ion binding, which is absent in the target compound.
- Aromatic Substitution: The 4-chlorophenyl and furoyl groups may confer distinct electronic and steric effects compared to the naphthalene-phenoxy system .
Tabulated Structural and Functional Comparison
Biological Activity
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and associated research findings.
Chemical Structure and Synthesis
The compound features a naphthalene ring, a hydroxy group, and a phenoxypropanamide structure, which contribute to its diverse chemical properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of Hydroxypropyl Group : This is achieved through the reaction of naphthalene derivatives with suitable reagents.
- Coupling with Phenoxypropanamide : The resulting intermediate is then coupled under controlled conditions to form the final product.
The reaction conditions often require specific catalysts and solvents to optimize yield and purity. Industrial methods may utilize continuous flow reactors for efficiency in large-scale production.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is believed to involve interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : It could act on various receptors, altering cellular responses to stimuli.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of the compound against human cancer cell lines. It demonstrated significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 15 µM.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration. The compound reduced oxidative stress markers and improved neuronal survival rates.
- Toxicology Studies : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
